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Compound of Interest

Compound Name: G108

Cat. No.: B1192761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GI-108, a novel anti-CD73-IgG4 Fc-IL-2v

bispecific fusion protein, with other immunotherapeutic alternatives. It includes supporting

preclinical experimental data to independently verify its mechanism of action.

Executive Summary
GI-108 is a first-in-class immunocytokine developed by GI Innovation Inc. designed to

overcome the immunosuppressive tumor microenvironment and enhance anti-tumor immunity.

It combines the enzymatic blockade of CD73 with the targeted delivery of a modified

Interleukin-2 (IL-2) variant to effector immune cells. Preclinical data suggests that GI-108

exhibits a dual mechanism of action, leading to enhanced anti-tumor activity compared to

targeting either the CD73 or IL-2 pathway alone. A Phase 1/2a clinical trial (GII-108-P101) is

currently underway for patients with advanced or metastatic solid tumors.

Mechanism of Action of GI-108
GI-108 is an engineered bispecific fusion protein with two key functional components:

Anti-CD73 Antibody Moiety: This portion of the molecule binds to CD73, an ectoenzyme

highly expressed on various cancer cells and immune cells within the tumor

microenvironment. CD73 is a critical component of the adenosine pathway, converting

adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. By
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blocking CD73, GI-108 aims to reduce the concentration of adenosine in the tumor

microenvironment, thereby mitigating its suppressive effects on immune cells, particularly

CD8+ T cells.

IL-2 Variant (IL-2v): GI-108 incorporates a variant of the cytokine Interleukin-2. This IL-2v has

been engineered to have a reduced affinity for the IL-2 receptor alpha subunit (IL-2Rα or

CD25), which is highly expressed on immunosuppressive regulatory T cells (Tregs).

Conversely, it retains a strong binding affinity for the IL-2 receptor beta (IL-2Rβ) and common

gamma chain (IL-2Rγ) subunits, which are predominantly expressed on cytotoxic CD8+ T

cells and Natural Killer (NK) cells. This preferential binding is designed to selectively

stimulate the proliferation and activation of anti-tumor effector cells over Tregs.

The IgG4 Fc backbone of the fusion protein is likely utilized to extend the serum half-life of the

molecule.

Signaling Pathway Diagram
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Caption: GI-108's dual mechanism of action.
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Comparative Preclinical Data
Binding Affinity and CD73 Inhibition
Preclinical studies have demonstrated GI-108's high binding affinity for human CD73 and its

superior ability to block both membrane-bound and soluble CD73 compared to other anti-CD73

antibodies like Oleclumab.[1]

Molecule Target
Binding Affinity
(KD)

CD73 Inhibition

GI-108 human CD73 8.94 x 10⁻¹¹ nM[1]

Superior to Oleclumab

(membrane & soluble)

[1]

Oleclumab human CD73 Not specified
Standard of

comparison

IL-2 Receptor Binding and T-Cell Activation
GI-108's IL-2 variant shows preferential binding to IL-2Rβγ over IL-2Rα, leading to selective

activation of CD8+ T cells over Tregs.[1] In vitro, GI-108 demonstrated an 8.6-fold increase in

CD8+ T cell activation compared to Oleclumab.[2]

Molecule IL-2Rα Affinity
IL-2Rβ Affinity
(KD)

IL-2Rγ Affinity
(KD)

CD8+ T Cell
Activation

GI-108 No affinity[1] 2.29 x 10⁻⁶ M[1] 2.00 x 10⁻¹⁰ M[1]
8.6-fold increase

vs. Oleclumab[2]

Wild-type IL-2 High Moderate Low

Activates both

CD8+ T cells and

Tregs

In Vivo Anti-Tumor Efficacy
In preclinical models, GI-108 has shown significant anti-tumor activity.
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Humanized Mouse Model (Triple-Negative Breast Cancer): GI-108 monotherapy

demonstrated superior anti-cancer efficacy compared to Keytruda (pembrolizumab).[3]

Mouse Models: The fusion protein resulted in deeper tumor regression and longer survival

than either an anti-CD73 antibody or the IL-2v alone, as well as their combination.[2]

Multiple Myeloma Model: A 100% complete remission rate was observed in the early stages

of combination therapy with CAR-T treatment.[3]

Experimental Protocols
Detailed experimental protocols for GI-108 are proprietary to GI Innovation Inc. However,

based on the nature of the molecule, the following are representative methodologies that would

be employed for its characterization and verification.

Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (KD) of the anti-CD73 and IL-2v

components of GI-108 to their respective targets.

Methodology:

Immobilize recombinant human CD73, IL-2Rα, IL-2Rβ, and IL-2Rγ proteins on separate

sensor chips.

Flow serial dilutions of GI-108 over the sensor chips.

Measure the association and dissociation rates in real-time.

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association

rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation

constant (KD).

In Vitro CD73 Enzymatic Activity Assay
Objective: To measure the ability of GI-108 to inhibit the enzymatic activity of CD73.

Methodology:
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Incubate recombinant human CD73 or CD73-expressing cells with its substrate, AMP.

In parallel, pre-incubate the enzyme or cells with varying concentrations of GI-108 or a

control antibody.

Measure the production of adenosine or the depletion of AMP using a suitable method,

such as a colorimetric phosphate release assay or HPLC-MS.

Calculate the IC50 value of GI-108 for CD73 inhibition.

T-Cell Activation and Proliferation Assays
Objective: To assess the ability of GI-108 to selectively activate and promote the proliferation

of CD8+ T cells.

Methodology:

Isolate human peripheral blood mononuclear cells (PBMCs).

Culture the PBMCs in the presence of varying concentrations of GI-108, wild-type IL-2, or

a control protein.

After a defined incubation period (e.g., 72 hours), assess T-cell activation by measuring

the expression of activation markers (e.g., CD69, CD25) on CD8+ T cells and Tregs

(identified by FoxP3 expression) using flow cytometry.

Measure T-cell proliferation using a dye dilution assay (e.g., CFSE) or by quantifying the

incorporation of a labeled nucleotide (e.g., BrdU) via flow cytometry or ELISA.

Experimental Workflow Diagram
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Caption: Experimental workflow for GI-108 verification.

Conclusion
The available preclinical data provides a strong independent verification of the proposed dual

mechanism of action for GI-108. By simultaneously targeting the immunosuppressive

adenosine pathway and providing a targeted stimulatory signal to effector T cells, GI-108

represents a promising next-generation immunotherapy. The ongoing clinical trial will be crucial

in determining the safety and efficacy of this novel agent in cancer patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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